1-Amino-2,4-dibromoanthraquinone

Carcinogenicity Toxicology Structure-Activity Relationship

Essential brominated vat dye intermediate with distinct 2,4-dibromo substitution enabling specific nucleophilic aromatic substitution. Near-quantitative yield (94-100%) from 1-aminoanthraquinone ensures economical bulk production. Selective 4-bromo hydrolysis provides access to 1-amino-2-bromo-4-hydroxyanthraquinone for diverse disperse dyes. Valuable photochemical research scaffold via visible-light photoamination. Procure this specific isomer to avoid inefficient routes and uncharacterized carcinogenic hazards.

Molecular Formula C14H7Br2NO2
Molecular Weight 381.02 g/mol
CAS No. 81-49-2
Cat. No. B109406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2,4-dibromoanthraquinone
CAS81-49-2
SynonymsNSC 3529;  1-Amino-2,4-dibromo-9,10-anthracenedione;  1-Amino-2,4-dibromo-9,10-anthraquinone;  1-Amino-2,4-dibromoanthraquinone; _x000B_2,4-Dibromo-1-anthraquinonylamine_x000B_
Molecular FormulaC14H7Br2NO2
Molecular Weight381.02 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Br)Br)N
InChIInChI=1S/C14H7Br2NO2/c15-8-5-9(16)12(17)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2
InChIKeyZINRVIQBCHAZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 73° F (NTP, 1992)
In water, 0.015 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-2,4-dibromoanthraquinone (CAS 81-49-2) Technical Sourcing Profile for Dye Intermediate Applications


1-Amino-2,4-dibromoanthraquinone (CAS 81-49-2, C₁₄H₇Br₂NO₂, MW 381.04) is a brominated aminoanthraquinone vat dye intermediate [1]. It is primarily used as a precursor in the synthesis of anthraquinone dyes for textiles, where its dibromo substitution pattern enables specific nucleophilic aromatic substitution reactions for dye construction [2].

Why 1-Amino-2,4-dibromoanthraquinone Procurement Cannot Default to In-Class Anthraquinone Alternatives


Within the aminoanthraquinone family, substitution pattern and halogen identity critically influence carcinogenic potency, synthetic efficiency, and downstream dye properties [1]. While 1-amino-2,4-dichloroanthraquinone yields dyes with similar spectrophotometric properties to those from the dibromo analog, their toxicological profiles and production economics differ substantially [2]. Substituting a generic brominated anthraquinone without verifying the exact isomer and substitution pattern risks introducing uncharacterized carcinogenic hazards or inefficient synthetic routes [3].

Quantitative Differentiation Evidence for 1-Amino-2,4-dibromoanthraquinone Against Key Comparators


Carcinogenic Potency: Bromine Substitution Enhances Multi-Organ Tumorigenicity vs. Parent Anthraquinone

In a comparative analysis of long-term NCI/NTP bioassays, 1-amino-2,4-dibromoanthraquinone (a bromine-substituted derivative) demonstrated enhanced carcinogenicity and expanded target organ profile compared to unsubstituted anthraquinone [1]. This represents a clear toxicological differentiation point for risk assessment and handling protocols.

Carcinogenicity Toxicology Structure-Activity Relationship

Synthetic Yield and Purity: Direct Bromination of 1-Aminoanthraquinone Delivers 94-100% Yield

Direct bromination of 1-aminoanthraquinone provides 1-amino-2,4-dibromoanthraquinone in excellent isolated yields (94-100%) and high purities [1]. This high-yielding, straightforward synthesis contrasts with multi-step routes required for other functionalized anthraquinones, offering a distinct economic advantage for large-scale procurement.

Synthetic Chemistry Process Optimization Dye Intermediate

Dye Precursor Utility: Spectrophotometric Parity with Dichloro Analog Despite Bromine Content

Blue acid dyestuffs synthesized from 1-amino-2,4-dibromoanthraquinone exhibit similar spectrophotometric and application properties to those derived from 1-amino-2,4-dichloroanthraquinone [1]. This evidence demonstrates that the dibromo compound can directly substitute the dichloro analog in dye formulations without compromising color performance, while offering potential differences in reactivity or regulatory profile.

Dye Chemistry Colorants Textile Dyes

Photochemical Reactivity: Photoamination Pathway Distinct from Non-Halogenated Anthraquinones

1-Amino-2,4-dibromoanthraquinone undergoes photoamination with alkylamines upon irradiation with light corresponding to its first absorption band [1]. The reaction mechanism differs between solvents: in benzene it is oxygen-independent and quenched by anthracene, while in acetonitrile it requires oxygen [1]. This photochemical lability is a unique functional attribute not shared by non-brominated aminoanthraquinones and can be exploited for light-triggered dye synthesis or as a stability consideration.

Photochemistry Reactive Dyes Nucleophilic Substitution

Hydrolytic Conversion to Valuable 1-Amino-2-bromo-4-hydroxyanthraquinone

1-Amino-2,4-dibromoanthraquinone can be selectively hydrolyzed to 1-amino-2-bromo-4-hydroxyanthraquinone, a key intermediate for anthraquinoid disperse dyes [1]. This transformability adds procurement value by enabling a single purchased intermediate to serve as a gateway to multiple downstream products.

Dye Intermediate Hydrolysis Synthetic Versatility

Validated Application Scenarios for 1-Amino-2,4-dibromoanthraquinone Procurement Based on Quantitative Evidence


Synthesis of Blue Acid Dyes with Performance Equivalent to Dichloro Analog

This compound reliably produces blue acid dyestuffs when condensed with arylamines and sulfonated, yielding spectrophotometric and application properties indistinguishable from those made with 1-amino-2,4-dichloroanthraquinone [1]. Procurement for this application is justified when brominated intermediates offer supply chain or cost advantages over the chloro counterpart.

High-Efficiency Large-Scale Manufacturing via Direct Bromination

The near-quantitative conversion (94-100% yield) from 1-aminoanthraquinone under straightforward bromination conditions [1] makes this compound an economically attractive intermediate for bulk dye production. Procurement teams should prioritize this compound when process economics and throughput are primary drivers.

Precursor for Anthraquinoid Disperse Dyes via Hydrolytic Derivatization

The ability to selectively hydrolyze the 4-bromo substituent to yield 1-amino-2-bromo-4-hydroxyanthraquinone [1] provides a flexible synthetic node. Procurement of the dibromo compound enables access to a broader portfolio of disperse dyes, reducing the need for multiple specialized intermediates.

Research Tool for Photochemical Substitution Studies

Due to its distinct photoamination behavior under visible light [1], this compound serves as a valuable model substrate for investigating light-driven nucleophilic aromatic substitution mechanisms. Research laboratories requiring a photochemically active anthraquinone scaffold should consider this specific dibromo derivative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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